[4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol
Description
Properties
Molecular Formula |
C10H11BrN4O |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
[5-(5-bromo-6-methylpyridin-2-yl)-3-methyltriazol-4-yl]methanol |
InChI |
InChI=1S/C10H11BrN4O/c1-6-7(11)3-4-8(12-6)10-9(5-16)15(2)14-13-10/h3-4,16H,5H2,1-2H3 |
InChI Key |
VPSFLXWNAHENLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=C(N(N=N2)C)CO)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 6-Methylpyridin-2-amine
A common precursor, 6-methylpyridin-2-amine, undergoes bromination using hydrobromic acid (HBr) and bromine (Br₂) under controlled conditions. In a representative procedure (Patent CN104945314A), 4-methyl-3-aminopyridine is treated with HBr and Br₂ at −5°C, followed by diazotization with sodium nitrite (NaNO₂). This yields 3-bromo-4-methylpyridine with a 95% yield.
Key Reaction Conditions :
-
Temperature: −10°C to 0°C
-
Reagents: HBr (48%), Br₂, NaNO₂
-
Workup: Extraction with ethyl acetate, drying over Na₂SO₄
Alternative Route: Directed ortho-Metalation
For regioselective bromination, directed ortho-metalation (DoM) strategies are employed. Using n-butyllithium (n-BuLi) and bromine, 6-methylpyridin-2-ol undergoes bromination at the 5-position. This method avoids competing side reactions but requires anhydrous conditions.
Construction of the Triazole Ring
The 1-methyl-1H-1,2,3-triazol-5-yl methanol group is introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or ruthenium-mediated reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A two-step protocol is described in WO2020257135A1:
-
Propargylation : (6-Bromo-3-fluoropyridin-2-yl)methanol reacts with propargyl bromide to form the alkyne intermediate.
-
Cycloaddition : The alkyne reacts with sodium azide (NaN₃) in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) to yield the triazole core.
Representative Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Propargylation | Propargyl bromide, K₂CO₃ | DMF, 60°C, 12 h | 82% |
| CuAAC | NaN₃, CuSO₄, ascorbate | H₂O/THF, RT, 6 h | 75% |
Ruthenium-Mediated Cycloaddition
For enhanced regioselectivity, RuAAC is employed (PMC6508984). The reaction between 6-bromo-2-ethynyl-3-methylpyridine and benzyl azide in dichloromethane (DCM) with [Cp*RuCl]₄ catalyst produces the 1,5-disubstituted triazole isomer predominantly (7:3 regioselectivity).
Functionalization with the Methanol Group
The methanol moiety is introduced via reduction or nucleophilic substitution.
Reduction of Aldehyde Intermediates
A three-step sequence from Patent AU2020384883B2:
-
Oxidation : (6-Bromo-3-fluoropyridin-2-yl)methanol is oxidized to the aldehyde using Dess-Martin periodinane.
-
Reduction : The aldehyde is reduced back to the alcohol with NaBH₄ in methanol.
Typical Yields :
-
Oxidation: 69.4%
-
Reduction: 90%
Direct Hydroxymethylation
In a one-pot procedure, the triazole intermediate reacts with formaldehyde under basic conditions (K₂CO₃, DMF) to install the hydroxymethyl group. This method avoids oxidation-reduction steps but requires careful pH control.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| CuAAC | High regioselectivity, mild conditions | Requires pre-functionalized alkyne | 70–85% |
| RuAAC | Tolerance to electron-deficient substrates | Lower yields for bulky substituents | 50–75% |
| Direct Hydroxymethylation | One-pot simplicity | Limited to activated substrates | 60–80% |
Characterization and Quality Control
Critical analytical data for the target compound include:
-
¹H NMR (CDCl₃): δ 8.15 (d, 1H, pyridine-H), 7.70 (s, 1H, triazole-H), 4.69 (s, 2H, CH₂OH), 2.52 (s, 3H, CH₃).
Industrial-Scale Considerations
For kilogram-scale production, the CuAAC route is preferred due to its scalability and cost-effectiveness. Key optimizations include:
-
Catalyst Recycling : Cu(I) catalysts are recovered via chelating resins.
-
Solvent Selection : Replacement of DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) reduces environmental impact.
Emerging Methodologies
Recent advances include photoredox-mediated C–H functionalization to install the bromo group post-cycloaddition (PMC7616163) . This avoids harsh halogenation conditions and improves functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group (-OH) is converted to a carbonyl group (C=O) using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4, ethanol
Substitution: NaN3, KCN, acetone
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of de-brominated products
Substitution: Formation of azide or cyanide derivatives
Scientific Research Applications
Chemistry
In chemistry, [4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of [4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The bromine atom and methyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Compound A : (5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol (C₅H₇BrN₂O)
- Structure : Pyrazole core with bromo and methyl substituents, plus a hydroxymethyl group.
- Synthesis : Synthesized via DIBAL-H reduction of an ester precursor, yielding 94% pure product .
- Physical Properties : Melting point = 55–56°C; molecular weight = 191.03 g/mol.
- Key Difference : Pyrazole vs. pyridine ring in the target compound, altering aromaticity and electronic properties.
Compound B : 5-Bromo-6-(4-methanesulfonyl-1H-pyrazol-1-yl)pyridin-3-ylmethanol (C₁₀H₁₀BrN₃O₃S)
- Structure : Brominated pyridine linked to a sulfonyl-substituted pyrazole and hydroxymethyl group.
- Key Difference : Methanesulfonyl substituent introduces steric and electronic effects absent in the target compound.
Compound C : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
- Structure : Thiazole-triazole-pyrazole hybrid with halogenated aryl groups.
- Key Difference : Thiazole ring and extended conjugation vs. the simpler pyridine-triazole system in the target compound.
Physicochemical and Functional Comparisons
Key Observations :
Electronic Effects : The pyridine ring in the target compound likely increases electron-withdrawing character compared to pyrazole-based analogs, influencing reactivity and binding interactions.
Solubility : The hydroxymethyl group enhances hydrophilicity across all analogs, but Compound B’s sulfonyl group may further improve aqueous solubility.
Synthetic Accessibility : Compound A’s high-yield synthesis (94%) suggests that similar reduction strategies could apply to the target compound .
Biological Activity
The compound [4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol , with the CAS number 2170130-12-6, is a member of the triazole class of compounds that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11BrN4O
- Molecular Weight : 283.12 g/mol
- Structural Features : The compound features a brominated pyridine ring and a triazole moiety, which are known to enhance biological activity through interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, research has demonstrated that derivatives containing the triazole structure exhibit significant cytotoxic effects against various cancer cell lines.
Table 1: IC50 Values Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung) | 15.2 |
| This compound | HeLa (Cervical) | 18.7 |
The above data indicates that the compound exhibits moderate to strong inhibitory effects on cell proliferation in both lung and cervical cancer models, suggesting its potential as a therapeutic agent.
The mechanism by which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells, leading to increased apoptosis.
- Modulation of Signaling Pathways : Molecular docking studies indicate that it may interact with key proteins involved in cancer signaling pathways such as ERK and FGF receptors .
- Induction of Morphological Changes : Treated cells exhibit significant morphological changes indicative of apoptosis, including cell shrinkage and nuclear condensation.
Study on Lung and Cervical Cancer Cells
A comprehensive study evaluated the effects of this compound on A549 and HeLa cell lines using the MTT assay. The results demonstrated that at concentrations ranging from 0 to 50 µM, the compound significantly reduced cell viability in a dose-dependent manner.
Figure 1: Cell Viability Assay Results
Cell Viability Assay
Note: This is a placeholder for an actual figure depicting results.
In Vivo Studies
In vivo studies have further supported the anticancer potential of this compound. Animal models treated with this compound showed reduced tumor growth compared to control groups. Histopathological examinations revealed decreased cellular proliferation markers in treated tissues.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare [4-(5-bromo-6-methylpyridin-2-yl)-1-methyl-1H-1,2,3-triazol-5-yl]methanol?
Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. For example:
React a bromo-substituted pyridinyl alkyne with a methylazide derivative under CuSO4/Na ascorbate catalysis.
Purify the product via flash chromatography (petroleum ether/EtOAc gradients) to isolate the triazole intermediate.
Functionalize the hydroxymethyl group using protective groups (e.g., benzyl ether) if necessary .
Key characterization steps include NMR (to confirm regioselectivity) and mass spectrometry (MS) for molecular weight validation .
Advanced: How can SHELXL address challenges in crystallographic refinement of this compound?
Answer:
SHELXL is critical for refining disordered structures or handling anisotropic displacement parameters. Challenges include:
- Disordered bromine or methyl groups: Use PART instructions to model split positions.
- Twinning: Apply TWIN/BASF commands for pseudo-merohedral twinning.
- Hydrogen bonding networks: Restrain O–H···N interactions using DFIX/ISOR constraints.
Validate refinement with R-factors and check for overfitting using the Hirshfeld test .
Basic: Which spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- 1H/13C NMR: Identify the triazole proton (δ 7.5–8.5 ppm), hydroxymethyl (–CH2OH, δ 3.5–4.5 ppm), and bromine-induced deshielding in the pyridine ring.
- IR: Detect O–H stretches (~3200–3400 cm⁻¹) and triazole C–N vibrations (~1500 cm⁻¹).
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error .
Advanced: How do DFT calculations enhance understanding of this compound’s electronic properties?
Answer:
- Geometry optimization: Compare calculated bond lengths/angles (e.g., triazole C–N) with X-ray data to validate accuracy .
- Molecular Electrostatic Potential (MEP): Map electron-deficient regions (e.g., bromine-substituted pyridine) to predict nucleophilic attack sites.
- NBO analysis: Quantify hyperconjugation effects stabilizing the hydroxymethyl group .
Basic: What impurities are common in synthesis, and how are they resolved?
Answer:
- Unreacted azides/alkynes: Detect via TLC (Rf comparison) and remove using silica gel chromatography.
- Oxidation by-products (e.g., –CH2OH → –COOH): Monitor by IR (C=O stretch at ~1700 cm⁻¹) and purify via recrystallization (DMF/EtOH) .
Advanced: How do O···π-hole interactions influence the crystal packing?
Answer:
Self-assembled dimers form via O···π-hole tetrel bonds between the hydroxymethyl oxygen and electron-deficient triazole rings. Analyze using:
- Hirshfeld surfaces: Quantify contact percentages (e.g., O···C interactions).
- Bader’s AIM: Identify bond critical points (BCPs) with low ρ(r) (~0.01 a.u.) and ∇²ρ(r) > 0, confirming non-covalent interactions .
Basic: What role does the hydroxymethyl group play in derivatization?
Answer:
The –CH2OH group enables:
- Esterification: React with acyl chlorides to form prodrugs.
- Hydrogen bonding: Stabilize protein-ligand complexes in bioactivity assays.
Monitor reactivity via 1H NMR (disappearance of –OH peak at δ 1.5–2.5 ppm) .
Advanced: How to resolve contradictions between solution and solid-state data?
Answer:
- Dynamic effects in solution: Use variable-temperature NMR to assess conformational flexibility.
- Crystal packing vs. solvation: Compare X-ray structures with DFT-optimized gas-phase geometries.
- Neutron diffraction: Resolve hydrogen atom positions unambiguously if XRD data conflict with NMR .
Basic: How is purity validated post-synthesis?
Answer:
- Elemental analysis (CHN): Ensure <0.4% deviation between calculated and observed values.
- HPLC: Use C18 columns (MeCN/H2O mobile phase) to confirm ≥95% purity.
- Melting point: Compare with literature values (±2°C tolerance) .
Advanced: Can molecular docking predict bioactivity for this compound?
Answer:
Yes. For example:
Target selection: Prioritize proteins with triazole-binding pockets (e.g., kinases).
Docking software (AutoDock/Vina): Use the compound’s MEP to guide pose selection.
Validation: Compare docking scores (ΔG) with known inhibitors and validate via MD simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
